Aluminum phenoxide

説明

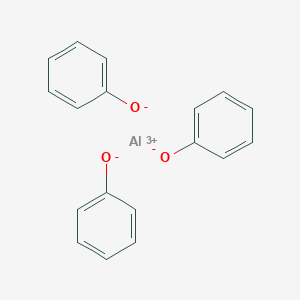

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

aluminum;triphenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSWAWSNPREEFQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015343 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-27-8 | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation

Direct Synthesis from Elemental Aluminum and Phenol (B47542)

The most direct route to aluminum phenoxide involves the reaction of metallic aluminum with phenol. wikipedia.org This process is represented by the general equation:

2 Al + 6 HOC₆H₅ → 2 Al(OC₆H₅)₃ + 3 H₂

In this reaction, aluminum metal reacts with phenol to produce this compound and hydrogen gas. wikipedia.org This method can be performed by adding clean aluminum metal directly to phenol and applying heat. google.com

The efficiency and success of the direct synthesis of this compound are highly dependent on specific reaction conditions. Careful control of these parameters is essential for achieving high yields and product purity.

Temperature: The reaction requires controlled heating, with typical temperatures ranging from 100°C to 190°C. Specific examples from process literature include heating at 140°C for four hours or maintaining a temperature between 150°C and 170°C for three hours, which can achieve up to 85% conversion. prepchem.com Another method involves dissolving aluminum in phenol at a higher temperature range of 160-180°C. google.com

Pressure and Atmosphere: While subsequent applications of this compound in catalysis, such as alkylation, may occur under high pressure (5–20 bar), the synthesis itself is often conducted under an inert atmosphere, such as nitrogen. This is crucial for preventing oxidation and minimizing side reactions, thereby ensuring the stability of the product.

Reaction Solvents: The reaction can be carried out in a solvent to facilitate the process. One documented procedure involves the use of p-xylene (B151628) as a solvent while heating aluminum metal and phenol. prepchem.com

Below is an interactive table summarizing the optimized reaction conditions for the direct synthesis of this compound.

| Parameter | Value/Condition | Purpose |

| Temperature | 100°C - 190°C | To initiate and sustain the reaction between aluminum and phenol. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation and enhance product stability. |

| Heating Duration | 3 - 4 hours | To ensure complete reaction and high conversion rates. prepchem.com |

| Solvent | p-Xylene (optional) | To facilitate the reaction medium. prepchem.com |

Click on the headers to sort the table.

The activation of aluminum and the successful formation of this compound are sensitive to both the duration of heating and the purity of the phenol reactant.

Heating Duration: A reaction time of approximately 3 to 4 hours is generally sufficient for high conversion. prepchem.com However, prolonged heating beyond this optimal window can lead to the thermal degradation of the this compound catalyst.

Phenol Purity: The purity of the phenol is critical. The synthesis requires anhydrous (water-free) conditions because this compound reacts exothermically with water. cymitquimica.com Any moisture present in the phenol will react with the elemental aluminum to form aluminum oxide or hydroxide (B78521), which are undesirable byproducts that reduce the yield of this compound. google.com

Optimized Reaction Conditions and Parameters

Routes Involving Aluminum Alkoxides as Precursors

An important alternative to direct synthesis involves using aluminum alkoxides or organoaluminum compounds as starting materials. These precursors undergo ligand exchange reactions with phenol to yield this compound. This method offers advantages in terms of reaction control and applicability for creating substituted derivatives.

This compound can be prepared through a transesterification-type reaction where an aluminum alkoxide, such as aluminum isopropoxide, is treated with phenol. cymitquimica.comgoogle.com In this process, the alkoxide groups (e.g., isopropoxide) are displaced by phenoxide groups. The reaction generally involves heating a mixture of the aluminum alkoxide and phenol, often in a solvent like toluene (B28343). rsc.org For instance, the synthesis of a related salan-aluminum compound was achieved by reacting aluminum isopropoxide with the corresponding ligand in toluene at 80°C over several days. rsc.org Similarly, fatty acid aluminum isopropoxide can be used to catalyze reactions involving phenols. google.com

The use of aluminum precursors is particularly valuable for synthesizing substituted aluminum phenoxides. These reactions typically involve either an organoaluminum compound or an aluminum alkoxide reacting with a substituted phenol.

From Organoaluminum Precursors: A common method involves the stoichiometric reaction of trimethylaluminum (B3029685) (AlMe₃) with a substituted phenol in a suitable solvent like toluene. acs.org This approach has been used to prepare a variety of aluminum phenoxides with different steric and electronic properties by using ortho-substituted phenols such as 2-methyl phenol, 2-isopropyl phenol, and 2-phenyl phenol. researchgate.net

From Aluminum Alkoxides: Substituted aluminum phenoxides can also be generated from aluminum alkoxides. For example, a salan-aluminum compound was synthesized via the stoichiometric reaction of aluminum isopropoxide with a substituted N,N′-dimethyl-N,N′-bis[(3,5-di-t-butyl-2-hydroxyphenyl)methylene]-1,2-diaminoethane-proligand. rsc.org

Preparation from Aluminum Isopropoxide and Related Alkoxides

Catalytic Agents in Synthesis

In the direct synthesis of this compound from elemental aluminum, the native oxide layer on the metal's surface can passivate it and inhibit the reaction. To overcome this, catalytic agents or activators are often employed.

Mercuric Chloride (HgCl₂): This compound is frequently used as a catalyst to initiate the reaction. researchgate.net Mercuric chloride helps to disrupt the passivating aluminum oxide layer by forming an aluminum-mercury amalgam on the surface, thereby increasing the reactivity of the aluminum metal. sciencemadness.org

Reactive Aluminum Precursors: While not catalysts in the traditional sense, certain reactive aluminum compounds serve as highly effective precursors for the in situ formation of this compound. Compounds such as triethylaluminum (B1256330) (AlEt₃) react readily and completely with phenol to form the phenoxide, eliminating the need for a separate catalyst. google.comprepchem.com This method is particularly useful when the this compound is to be used immediately as a catalyst for subsequent reactions, such as phenol alkylation. google.com

Structural Elucidation and Advanced Characterization

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of aluminum phenoxide, both in solution and in the solid state. These techniques provide detailed information on ligand positioning, the carbon framework, the coordination sphere of the aluminum center, and the nature of the aluminum-oxygen bonds.

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For this compound and its derivatives, ¹H, ¹³C, and ²⁷Al NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and positioning of substituents on the phenoxide ligands. For instance, in the case of alkylated aluminum phenoxides, such as those bearing tert-butyl groups, ¹H NMR can definitively verify the location of these substituents on the aromatic rings. The chemical shifts and coupling patterns of the aromatic protons provide clear evidence of the substitution pattern, which is crucial for confirming the success of synthetic modifications.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) ppm | Assignment |

| Aluminum tris(4-tert-butylphenoxide) | CDCl₃ | ~7.3 (d) | Aromatic protons ortho to oxygen |

| ~6.9 (d) | Aromatic protons meta to oxygen | ||

| ~1.3 (s) | tert-butyl protons |

Note: This table is illustrative. Actual chemical shifts may vary based on specific derivatives and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the phenoxide ligands. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of the aromatic ring and any substituents. In deuterated chloroform (B151607) (CDCl₃), the carbon of the solvent itself appears as a characteristic triplet at approximately 77.16 ppm. wikipedia.org The chemical shifts of the aromatic carbons in this compound are influenced by the coordination to the aluminum center.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Typical Chemical Shift (δ) ppm |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (ipso) | 130 - 140 |

Note: This table provides general ranges. Specific values depend on the substitution pattern and solvent.

Aluminum-27 Nuclear Magnetic Resonance (²⁷Al NMR) is a direct and highly sensitive probe of the coordination environment of the aluminum nucleus. The chemical shift of the ²⁷Al signal is strongly dependent on the coordination number of the aluminum atom. cuni.cz

In the solid state, ²⁷Al Magic Angle Spinning (MAS) NMR studies can distinguish between different coordination geometries. For amorphous aluminum hydroxides, signals for four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) aluminum have been observed. nih.gov Similarly, for this compound, solid-state ²⁷Al NMR can confirm the coordination environment.

In solution, the coordination of this compound can be influenced by the solvent. wikipedia.org For example, ²⁷Al NMR studies in benzene (B151609) have suggested an equilibrium between dimeric and trimeric species. wikipedia.org The coordination number can also be affected by the presence of other coordinating ligands. Generally, the following correlations are observed:

Four-coordinate (tetrahedral) aluminum: Signals typically appear in the range of δ ≈ 50-100 ppm. cuni.cz

Five-coordinate aluminum: These species often give rise to broad signals. researchgate.net

Six-coordinate (octahedral) aluminum: Resonances are found at higher fields, typically in the range of δ ≈ 0-5 ppm. cuni.cz

For this compound itself, a signal at 20.9 ppm has been reported, indicating a hexa-coordinated environment in certain contexts. scirp.org In contrast, some studies have reported chemical shifts around 66.4 ppm, suggesting four- or five-coordinate species in solution. researchgate.net This variability underscores the sensitivity of the aluminum coordination sphere to its immediate chemical environment.

Table 3: ²⁷Al NMR Chemical Shifts and Corresponding Aluminum Coordination

| Coordination Number | Geometry | Typical Chemical Shift (δ) ppm |

| 4 | Tetrahedral | 50 - 100 |

| 5 | Trigonal bipyramidal / Square pyramidal | Broad signals, variable shifts |

| 6 | Octahedral | 0 - 30 |

Infrared (IR) spectroscopy is a valuable tool for confirming the formation of the aluminum-oxygen (Al-O) bond in this compound. The spectrum of the product shows the disappearance of the phenolic O-H stretching band, which is typically found in the starting phenol (B47542) material, and the appearance of new bands corresponding to the Al-O coordination. The stretching vibration of the C-O-Al bond in aluminum alkoxides and phenoxides is typically observed in the region of 1030-1080 cm⁻¹. researchgate.net This spectroscopic evidence is a key indicator of the successful reaction between phenol and the aluminum source.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its molecular formula. mdpi.com In a mass spectrum, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M+). savemyexams.com For aluminum triphenoxide (C₁₈H₁₅AlO₃), a molecular ion peak at an m/z of approximately 306.29 would confirm the formation of the monomeric species. The presence of a smaller M+1 peak, resulting from the natural abundance of the ¹³C isotope, can also be used to help determine the number of carbon atoms in the molecule. chemguide.co.uk Fragmentation patterns observed in the mass spectrum can provide additional structural information. uobabylon.edu.iq

¹³C NMR for Carbon Environments

Infrared (IR) Spectroscopy for Al-O Coordination

Diffraction Methods for Molecular Geometry and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) has been the definitive method for unambiguously determining the three-dimensional structure of this compound in its crystalline form. nih.govresearchgate.net These studies have revealed a complex molecular arrangement that deviates significantly from a simple monomeric structure.

Research has established that when crystallized from a coordinating solvent such as tetrahydrofuran (B95107) (THF), this compound does not exist as a simple monomer. Instead, SCXRD analysis reveals the formation of a dimeric THF adduct with the formula [Al(OPh)₃·THF]₂. nih.govresearchgate.netresearchgate.net This structure is a centrosymmetric entity where two aluminum centers are bridged by two of the phenoxide ligands, forming a central [Al(μ-OPh)₂Al] core. acs.org In addition to the bridging ligands, each aluminum atom is coordinated to two terminal phenoxide groups and one molecule of THF, which is a key feature of the crystalline adduct. nih.govacs.org The formation of such dimeric adducts is a common motif for aluminum aryloxides crystallized from donor solvents. acs.orgnih.govrsc.org

The SCXRD analysis of the dimeric adduct [Al(OPh)₃·THF]₂ shows that each aluminum atom possesses a five-coordinate, disordered trigonal bipyramidal geometry. nih.govresearchgate.net The coordination sphere of each aluminum center is composed of two bridging phenoxide oxygen atoms, two terminal phenoxide oxygen atoms, and one oxygen atom from a THF molecule. nih.gov

The Al-O bond lengths within this structure are not uniform, which reflects their different bonding modes (terminal vs. bridging). A comparison with closely related aluminum aryloxide structures provides insight into these differences. acs.org Terminal Al-O bonds are significantly shorter than the Al-O bonds involving the bridging phenoxide ligands. acs.org The dative bond from the coordinated THF oxygen to the aluminum center is comparatively short, indicating a strong interaction. acs.org This elongation of the bridging Al-O bonds is a consequence of the phenoxide oxygen atom being coordinated to two Lewis acidic aluminum centers simultaneously. acs.org

| Bond Type | Description | Typical Bond Length (Å) |

|---|---|---|

| Al–O (Terminal) | Bond between aluminum and a non-bridging phenoxide ligand. | 1.729(2) – 1.745(2) |

| Al–O (Bridging) | Bond between aluminum and a bridging phenoxide ligand within the [Al(μ-OAr)₂Al] core. | 1.832(2) – 1.917(2) |

| Al–O (THF) | Dative bond between aluminum and the oxygen of a coordinated THF molecule. | 1.967(2) |

Single-Crystal X-ray Diffraction (SCXRD) Studies

Elucidation of Dimeric Structures and THF Adducts

Coordination Behavior in Solution

The structure of this compound is not static and exhibits different behavior in solution compared to the solid state, with the solvent playing a crucial role in determining the predominant species.

²⁷Al NMR spectroscopy has been a powerful tool for investigating the coordination behavior of this compound in the solution phase. nih.govresearchgate.net These studies reveal a dynamic equilibrium between different coordination states depending on the nature of the solvent. nih.gov In non-coordinating solvents, such as chloroform (CDCl₃), this compound is believed to retain its aggregated, likely dimeric, four-coordinate nature. nih.govacs.org

However, in coordinating solvents like THF, the situation is more complex. The solvent molecules can interact with the aluminum centers, leading to an equilibrium between four-coordinate and five-coordinate aluminum species. nih.govresearchgate.net The presence of a broad signal in the ²⁷Al NMR spectrum of related compounds in THF-d₈ is attributed to the formation of five-coordinate aluminum centers resulting from the coordination of solvent molecules. acs.org

The molecular behavior of this compound in solution is heavily influenced by direct interactions with solvent molecules. nih.gov As a Lewis acid, the aluminum center in this compound readily accepts electron density from donor solvents like THF. acs.orgcymitquimica.com This solvent interaction can lead to the partial or complete dissociation of the dimeric structures that are stable in the solid state or in non-coordinating solvents. acs.org The coordination of a THF molecule to the aluminum center facilitates the formation of monomeric, five-coordinate solvated species in solution. nih.govacs.org This dynamic interplay between aggregated and solvated monomeric forms is a key aspect of its chemistry in solution.

Coordination Chemistry and Ligand Effects

Complex Formation with Various Ligands

Aluminum phenoxide derivatives readily engage in complex formation with a range of multidentate ligands, leading to structures with varying coordination numbers and geometries.

Aluminum complexes of tetraphenylporphyrin (B126558) (TPP) are notable for their applications in polymerization catalysis. Initiator complexes such as (5,10,15,20-tetraphenylporphinato)aluminum methoxide (B1231860) ((TPP)AlOMe) and (5,10,15,20-tetraphenylporphinato)aluminum chloride ((TPP)AlCl) can be synthesized for this purpose. acs.org The methoxide derivative is prepared by reacting (TPP)AlMe with methanol, while the chloride complex can be formed from the reaction of TPP H2 with diethylaluminum chloride. datapdf.com

The ring-opening polymerization of lactones initiated by (TPP)AlOMe can be significantly accelerated by the addition of methylaluminum bis(phenolate)s, which act as Lewis acids. acs.org Furthermore, the reduction of tetraphenylporphyrinato(aluminum) chloride, Al(TPP)Cl, with a sodium-mercury amalgam in THF leads to the formation of the stable radical complex Al(TPP)(THF)2. nih.gov In this species, the unpaired electron is delocalized across the porphyrin ring system. nih.gov Cationic, hexa-coordinated diaqua-meso-tetraphenylporphyrin aluminum complexes have also been shown to form frustrated Lewis pairs (FLPs) with nitrogen bases, which are capable of activating H2 and hydrogenating CO2. rsc.org

Aluminum forms well-defined complexes with various biphenolate ligands. The reaction of 2,2′-oxobis(phenol) with trialkylaluminum compounds like tBu3Al or Ph3Al results in dimeric complexes of the type [RAl(OC6H4OC6H4O)]2. researchgate.net Single-crystal X-ray analysis of these compounds reveals a structure containing two five-coordinate aluminum atoms, each bonded to four oxygen atoms and one carbon atom. researchgate.net

Complexes have also been synthesized with P-bridged biphenolate ligands. nih.govfrontiersin.org For instance, treating AlMe3 with phosphinoxide-bridged biphenols (H2[RP(O)(phenolate)2]) quantitatively yields the corresponding methyl aluminum complexes. Subsequent reaction with benzyl (B1604629) alcohol generates dimeric benzyloxide-bridged species, {[RP(O)(phenolate)2]Al(μ2-OCH2Ph)}2. nih.gov In the solid state, these dimers feature 5-coordinate aluminum centers with a distorted trigonal bipyramidal geometry. nih.gov

Table 1: Examples of Aluminum Complexes with Biphenolate Ligands

| Biphenolate Ligand Type | Aluminum Precursor | Resulting Complex Structure | Reference |

|---|---|---|---|

| 2,2′-Oxobis(phenol) | tBu3Al |

Dimeric, five-coordinate Al | researchgate.net |

| P-bridged (Phosphinoxide) | AlMe3 |

Monomeric methyl complex | nih.govfrontiersin.org |

| P-bridged (Phosphinoxide) | [Ligand]AlMe + Benzyl Alcohol |

Dimeric, benzyloxide-bridged | nih.gov |

Aluminum complexes featuring salen-type (N,N′-bis(salicylidene)ethylenediamine and related structures) ligands are widely studied, particularly as initiators for ring-opening polymerization. pnas.orgimperial.ac.uk These complexes are typically synthesized by reacting the salen ligand with an aluminum alkyl, such as AlMe3 or AlEt3. researchgate.netacs.org The resulting complexes, often with the general formula (salen)Al-R, are stable due to the tetradentate nature of the ligand. pnas.org X-ray crystallographic studies of several (salen)Al complexes reveal metal coordination geometries that are intermediate between trigonal bipyramidal and square-based pyramidal. pnas.orgimperial.ac.uk Bimetallic aluminum complexes have also been prepared using rigid dinaphthalene bridging Schiff base ligands, which create a C2-symmetric structure with two aluminum atoms held by the ancillary ligand. acs.org

Bidentate phenoxy-thioether (OS) ligands react readily with aluminum alkyls to form chelate complexes. acs.org The reaction of proligands such as 4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4) with one equivalent of AlMe3 produces the corresponding dimethyl aluminum complexes, [E,O]AlMe2, in quantitative yields. acs.orgrsc.orgunisa.it X-ray crystallographic analysis shows these to be monomeric species with a four-coordinate aluminum atom chelated by the sulfur and oxygen donors of the bidentate ligand. acs.org These tetracoordinate complexes have been investigated as catalysts for the ring-opening copolymerization of epoxides and anhydrides. rsc.orgunisa.it

Aluminum complexes supported by amine-phenolate ligands can be synthesized by reacting the ligand precursors with aluminum alkyls or alkoxides. researchgate.netrsc.org For example, the reaction of Al(OiPr)3 or AlMe3 with a tris-phenol amine ligand (L1H3) in a suitable solvent yields adducts like [HOiPr·Al(L1)] or [THF·Al(L1)]. rsc.orgresearchgate.net Similarly, amine-bis(phenolate) ligands react with AlMe3 to afford the corresponding methyl aluminum complexes. researchgate.net Depending on the ligand structure, dimeric species can also form, such as [Al(L2)]2 from a bis-phenol amine ligand, which features alkoxide bridges that can be cleaved by a strong Lewis base to form a monomeric adduct. rsc.org

Phenoxy-Thioether Ligands

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and subsequent reactivity of the aluminum center in phenoxide complexes are highly tunable through the modification of the ligand framework. Substituents on the phenolate (B1203915) rings and the ligand backbone exert significant steric and electronic effects.

Electronic Effects: The nature of substituents on the phenolate rings directly modulates the Lewis acidity of the aluminum center.

Electron-withdrawing groups (EWGs), such as halides (Cl, Br) or nitro groups (NO2), attached to the phenolate rings increase the electrophilicity of the aluminum atom. pnas.orgimperial.ac.uk This enhanced Lewis acidity generally leads to higher activity in catalytic processes like the ring-opening polymerization of lactide and the copolymerization of CO2 and epoxides. pnas.orgacs.org For instance, in (salen)Al complexes, those with halide-substituted phenoxy donors typically show greater polymerization activity than their unsubstituted counterparts. pnas.orgimperial.ac.uk

Electron-donating groups (EDGs), such as methoxy (B1213986) (OMe) or tert-butyl groups, increase the electron density at the aluminum center. rsc.org This can also enhance catalytic activity, as seen in the polymerization of ε-caprolactone, where EDGs on the phenolate ring may facilitate the structural rearrangement of less active dinuclear aluminum species. rsc.org

Computational studies indicate that substituents on the phenoxide ring predominantly influence the Highest Occupied Molecular Orbital (HOMO), whereas modifications elsewhere on the ligand tend to affect the Lowest Unoccupied Molecular Orbital (LUMO).

Steric Effects: The size and position of substituents play a crucial role in controlling access to the aluminum center. Bulky groups, such as tert-butyl, placed at the ortho positions of the phenoxy rings can sterically hinder the approach of a substrate monomer. pnas.orgimperial.ac.uk This steric hindrance often leads to a decrease in the rate of polymerization. imperial.ac.uk However, it can also be exploited to enhance selectivity in certain reactions.

Table 2: Influence of Ligand Substituents on this compound Complex Reactivity

| Substituent Type | Position | Effect on Al Center | Impact on Reactivity (e.g., Polymerization) | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., Cl, Br, NO2) | Phenoxy Ring | Increases Lewis acidity / electrophilicity | Generally increases activity | pnas.orgimperial.ac.ukacs.org |

| Electron-Donating (e.g., OMe, tBu) | Phenoxy Ring | Increases electron density | Can increase activity (reaction dependent) | rsc.org |

| Bulky (e.g., tBu) | ortho-Phenoxy | Steric hindrance | Suppresses reaction rate; may increase selectivity | pnas.orgimperial.ac.uk |

| Flexible Linker (e.g., Propylene (B89431) vs. Ethylene) | Ligand Backbone (Salen) | Increased flexibility | Enhances activity and isoselectivity | pnas.orgimperial.ac.uk |

Modulation of Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO)

The electronic properties of this compound complexes, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are significantly influenced by the nature of the ligands attached to the aluminum center. These frontier molecular orbitals play a crucial role in the chemical reactivity and catalytic activity of the complex.

Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into how ligand modifications tune the HOMO and LUMO energy levels. For instance, in aluminum complexes with phenoxy-type ligands, the HOMO is often localized on the phenoxide ring, while the LUMO is typically centered on other parts of the ligand framework or the metal center. acs.orgbgsu.eduwayne.edu

Substituents on the phenoxide ring have a pronounced effect on the HOMO energy. Electron-withdrawing groups attached to the phenoxide ring generally lead to a lowering of the HOMO energy level. researchgate.net This modulation of HOMO energy can, in turn, affect the complex's redox properties and its behavior in catalytic cycles. Conversely, the introduction of substituents on other parts of the ligand, such as a pyridyl moiety, can primarily influence the LUMO energy.

The distribution of HOMO and LUMO densities is a key factor. In many aluminum quinolinolate complexes, a model system analogous to phenoxides, the HOMO density is concentrated on the phenoxide part of the ligand, while the LUMO density resides on the pyridyl ring. bgsu.eduwayne.edu This separation allows for targeted tuning of the HOMO-LUMO gap by introducing substituents at specific positions. For example, modifying the phenoxide ring directly impacts the HOMO level, thereby altering the emission color in luminescent aluminum complexes. researchgate.net

DFT calculations have shown that for certain aluminum complexes containing phenoxybenzotriazole derivatives, the HOMO and LUMO orbitals are primarily localized on the phenoxy and benzotriazole (B28993) portions of the ligand, with a negligible effect from the specific phenoxide ligand itself on the orbital distribution. acs.org Similarly, in homoleptic aluminum(III) complexes with azobisphenolate (azp) ligands, the frontier molecular orbitals are located on the ligands, with no significant contribution from the aluminum ion. mdpi.com

Table 1: Effect of Ligand Substitution on Frontier Molecular Orbital (FMO) Energies

| Complex Type | Substituent Position | Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Key Finding Reference |

|---|---|---|---|---|---|

| This compound | Phenoxide Ring | Electron-withdrawing | Lowered | Minimal Change | |

| Aluminum Quinolinolate | Phenoxide side (C5, C8) | Various | Modulated | Localized on Pyridyl Ring | bgsu.edu |

| Salen-Aluminum | Phenoxide Ring (C5) | Electron-donating/withdrawing | Modulated | Minimal Change | researchgate.net |

| Azobisphenolate-Aluminum | Ligand | Methyl | Localized on Ligand | Localized on Ligand | mdpi.com |

Steric and Electronic Effects on Catalytic Performance

Electronic Effects: The Lewis acidity of the aluminum center is a key determinant of its catalytic activity, and this can be fine-tuned by the electronic nature of the phenoxide ligands. Electron-withdrawing groups on the phenoxide ring increase the Lewis acidity of the aluminum atom. acs.org This enhanced acidity can facilitate the activation of substrates, leading to accelerated reaction rates. For example, in the ring-opening polymerization (ROP) of lactide, aluminum salen-type initiators with electron-withdrawing substituents on the phenoxy donor generally exhibit increased polymerization rates. pnas.org Similarly, for the ROP of ε-caprolactone, aluminum complexes with electron-withdrawing groups on the ligands show greater propagation activity. rsc.org

Steric Effects: The steric bulk of the ligands plays a critical role in controlling substrate access to the catalytic aluminum center, which in turn affects both activity and selectivity. Bulky phenoxide ligands can restrict the approach of substrates, which can be advantageous for enhancing regioselectivity in reactions like the geranylation of phenols. However, excessive steric hindrance can also impede catalytic activity. For instance, large ortho substituents on the phenoxy donor in aluminum salen-type initiators generally slow down the polymerization of lactide. pnas.org In some cases, increased steric bulk on the ligands can prevent the formation of inactive dimeric species, thereby maintaining catalytic activity. rsc.org

The interplay between steric and electronic effects is crucial for optimizing catalytic performance. For a series of aluminum complexes in lactide polymerization, it was found that high activity is favored by electron-withdrawing substituents on the phenoxy-donor, while isoselectivity is enhanced by a combination of a flexible linker in the ligand backbone and sterically demanding ortho-phenoxy groups. pnas.org In the hydroboration of various functional groups, the catalytic activity of aluminum compounds was found to be optimal with the right balance of steric and electronic effects of the ligand. d-nb.info

Research on phenoxy-thioether aluminum complexes in the polymerization of cyclic esters revealed that the steric and electronic characteristics of the ancillary ligands have a moderate influence on catalytic performance. acs.org However, the introduction of a substituent at the ortho position of the thiophenol aryl ring had opposing effects on the polymerization of ε-caprolactone (activity increased) and lactide (activity decreased), highlighting the nuanced nature of these ligand effects. acs.org

Table 2: Influence of Ligand Effects on Catalytic Performance of this compound Complexes

| Reaction Type | Ligand Modification | Effect | Observed Outcome | Reference |

|---|---|---|---|---|

| Ring-Opening Polymerization of Lactide | Electron-withdrawing groups on phenoxy donor | Electronic | Increased polymerization rate | pnas.org |

| Ring-Opening Polymerization of Lactide | Large ortho substituents on phenoxy donor | Steric | Decreased polymerization rate | pnas.org |

| Phenolic Alkylation | Bulky phenoxide ligands | Steric | Enhanced regioselectivity | |

| Ring-Opening Polymerization of ε-Caprolactone | Ortho-substituent on thiophenol ring | Steric/Electronic | Increased catalytic activity | acs.org |

| Ring-Opening Polymerization of Lactide | Ortho-substituent on thiophenol ring | Steric/Electronic | Decreased catalytic activity | acs.org |

| Hydroboration | Varied ligand steric and electronic properties | Steric/Electronic | Optimal activity achieved with a balance of effects | d-nb.info |

Reactivity and Reaction Mechanisms

Types of Chemical Transformations

Aluminum phenoxide is known to undergo several key types of reactions, including substitution, and reactions with nitriles and acrylic esters. These transformations highlight its utility as a catalyst and reagent in organic synthesis.

The phenolate (B1203915) ligands of this compound can be displaced by other ligands through substitution reactions. The aluminum center acts as a Lewis acid, activating the phenoxide groups and making them susceptible to replacement. For instance, the reaction of this compound with alcohols can lead to the formation of aluminum alkoxides, with the exchange of phenoxide for alkoxide ligands. This reactivity is fundamental to its role in various catalytic processes.

A notable example of substitution is the reversible ligand exchange observed between (tetraphenylporphinato)this compound and phenol (B47542), which is accelerated by visible light. acs.org This photo-accelerated effect suggests that the aluminum-oxygen bond can be activated under specific conditions, facilitating ligand exchange. acs.org

This compound has been shown to react with nitriles. One proposed mechanism involves the displacement of a phenoxide ion from the aluminum complex by the nitrogen atom of the nitrile. acs.org This initial step is followed by an attack on the ortho-position of the newly formed phenoxide complex, leading to ortho-substituted products. acs.org For example, the reaction with acetonitrile (B52724) involves the nitrilo-group displacing a phenoxide ion from the aluminum complex. acs.org

Research has also explored the reactions of aluminum amides with aromatic nitriles, which can result in the insertion of the nitrile into the Al-N bond, forming aluminum amidinates. researchgate.net While not a direct reaction of this compound, this demonstrates the reactivity of aluminum complexes with nitriles.

The reaction of phenol with methyl acrylate (B77674) in the presence of aluminum chloride was reported to produce phenyl acrylate and dihydrocoumarin; however, subsequent studies found no significant reaction. cdnsciencepub.com Instead, the reaction of phenol with acrylyl chloride yielded phenyl acrylate and phenyl 3-chloropropionate. cdnsciencepub.com While not a direct reaction of pre-formed this compound, these studies are relevant as this compound can be formed in situ from phenol and an aluminum source. google.com

Substitution Reactions Involving Phenolate Ligands

Hydrolysis Studies and Product Formation

This compound is sensitive to moisture and undergoes hydrolysis. cymitquimica.comcymitquimica.com The reaction with water leads to the formation of aluminum hydroxide (B78521) and phenol. cymitquimica.comcymitquimica.com This sensitivity necessitates handling the compound under anhydrous conditions to prevent decomposition.

The hydrolysis process can be utilized to remove the this compound catalyst from reaction mixtures. For instance, in the alkylation of phenols, water is added to the reaction mixture to hydrolyze the catalyst, which then precipitates as aluminum hydroxide and can be removed by filtration. google.com The efficiency of this removal can be enhanced by the addition of certain inorganic salts. google.com

Incomplete hydrolysis of aluminum alkoxides, including this compound, can lead to the formation of amorphous aluminum compounds. mdpi.com The final products of hydrolysis are highly reactive and can form stable hydrogels. mdpi.com The properties of the resulting aluminum hydroxide are dependent on the hydrolysis conditions, such as temperature and pH. mdpi.com

Proposed Reaction Mechanisms

The catalytic activity of this compound and related compounds is explained through various proposed reaction mechanisms, primarily involving insertion and σ-bond metathesis pathways.

In many catalytic applications, particularly in polymerization and hydroboration reactions, aluminum complexes are proposed to operate through an insertion/σ-bond metathesis mechanism. d-nb.info For example, in the ring-opening polymerization of cyclic esters, the reaction is believed to proceed via a coordination-insertion mechanism. frontiersin.orgmun.ca This involves the coordination of the monomer to the aluminum center, followed by its insertion into the Al-O bond. frontiersin.org

Similarly, in the hydroboration of carbonyls catalyzed by aluminum compounds, a proposed mechanism involves the insertion of the C=O group into an Al-H bond to form an aluminum alkoxide intermediate. d-nb.info This is followed by a σ-bond metathesis reaction between the aluminum alkoxide and the borane (B79455) to regenerate the aluminum hydride catalyst. d-nb.info DFT calculations have supported a mechanism where a π bond inserts into a catalytic Al-H species, followed by a C-Al/B-H σ-bond metathesis. d-nb.info

While not directly about this compound, the study of alkali metal phenoxides provides insights into the behavior of metal phenoxides in reactions. Alkali metals are highly reactive and readily form ionic compounds. wikipedia.orgbritannica.com In the context of the Kolbe-Schmitt reaction, it has been shown that an alkali metal phenoxide-CO₂ complex is not the direct intermediate for carboxylation. nih.gov Instead, a direct carboxylation of the phenoxide with CO₂ occurs. nih.gov The initially formed complex can thermally decompose back to the phenoxide, which then undergoes further reaction. nih.gov

The reactivity of mixed-ligand alkali-metal magnesiates has been studied, where the nature of the alkali metal influences the reactivity. nih.gov The formation of kinetically more reactive species can be influenced by factors that prevent aggregation, such as intramolecular chelation. nih.gov In flame chemistry, the dissociation of alkali metal hydroxides into the metal atom and a hydroxyl radical is a key step, with the degree of dissociation varying among the alkali metals. nist.gov

Catalytic Applications in Organic Synthesis and Polymerization

Catalysis in Organic Reactions

Aluminum phenoxide is a versatile catalyst in several organic reactions, most notably in the alkylation of phenols. It demonstrates effectiveness in promoting reactions that are fundamental to the synthesis of valuable organic compounds.

The alkylation of phenols is a crucial industrial process for producing alkylphenols, which serve as precursors for antioxidants, agricultural chemicals, and polymers. chemcess.com this compound is a well-established catalyst for these reactions, effectively mediating the addition of alkyl groups to the phenolic ring. chemcess.comwikipedia.org

This compound serves as a catalyst to improve the efficiency of the reaction between phenols and olefins. The process typically involves reacting a phenol (B47542) with an olefin, such as ethylene (B1197577) or isobutylene (B52900), at elevated temperatures. wikipedia.orggoogle.com Reaction conditions can be optimized to enhance yield and selectivity; for instance, alkylation with isobutylene can be carried out at temperatures ranging from 80°C to 150°C and pressures of about 50-300 psig. google.com The catalyst amount is a critical parameter, with typical ratios of phenol to aluminum catalyst ranging from 10:1 to 500:1. google.com In some processes, particularly for di-ortho-alkylation, a much lower catalyst concentration is used, with mole ratios of phenol to this compound at 100-800 to 1. google.com

A study on the tert-butylation of 2,4-dimethylphenol (B51704) demonstrated that optimized conditions, including catalyst activation at 190°C and a reaction temperature of 130°C, can achieve high yields. The reaction between phenol and isobutylene, for example, becomes exothermic, requiring cooling to maintain control at a set temperature like 100°C. google.com

The use of this compound as a catalyst facilitates the synthesis of a variety of alkylated phenolic compounds. These compounds are important industrial chemicals, with 2,6-di-tert-butylphenol (B90309) being an essential component for producing antioxidants and light protective agents. whiterose.ac.uk

The reaction of phenol with olefins like ethylene, propylene (B89431), isobutylene, and styrene (B11656) in the presence of an this compound catalyst leads to the formation of various alkylated derivatives. wikipedia.orggoogle.com Depending on the starting materials and reaction conditions, products can include monoalkylated phenols like 2-alkylphenol or dialkylated phenols such as 2,6-dialkylphenol and 2,4-dialkylphenol. google.comwhiterose.ac.uk For example, the commercial production of ethylphenols is achieved by reacting phenol with ethylene using a catalytic amount of this compound. wikipedia.org Similarly, reacting phenol with isobutylene can yield 2,6-di-tert-butylphenol. google.com

| Phenolic Compound | Olefin | Catalyst | Key Products | Reference |

|---|---|---|---|---|

| Phenol | Ethylene | This compound | Ethylphenols | wikipedia.org |

| Phenol | Isobutylene | This compound | 2-tert-butylphenol, 2,6-di-tert-butylphenol, 2,4-di-tert-butylphenol | google.comgoogle.com |

| o-Cresol | Isobutylene | Aluminum Thiophenoxide | 6-t-butyl-o-cresol | google.com |

| Phenol | Propylene | Silica (B1680970) Gel Supported Aluminum Phenolate (B1203915) | Diorthopropylphenol | whiterose.ac.uk |

A key advantage of using this compound and related catalysts is their ability to selectively direct alkylation to the ortho position of the phenolic ring. google.com This selectivity is highly valuable for producing specific isomers, such as 2-alkylphenol and 2,6-dialkylphenol, in substantial amounts. google.com The pioneering discovery by Ecke and Kolka established that reacting phenol with an olefin in the presence of this compound at elevated temperatures yields ortho-alkylated products. google.com

To achieve high yields of 2,6-dialkylphenols, a two-stage process can be employed. The first stage involves alkylating phenol with an olefin at a higher temperature (85°-175°C) until the phenol content is low, followed by a second stage at a lower temperature (25°-80°C) to complete the di-ortho-alkylation. google.com Catalysts can also be modified to enhance ortho-selectivity. For instance, a catalyst system prepared from aluminum and a thiophenol is effective for the selective ortho-alkylation of phenols with unsaturated aliphatic hydrocarbons. google.com Furthermore, silica gel-supported aluminum phenolate catalysts have shown a distinct ortho-selectivity for the introduction of the first alkyl group. whiterose.ac.uk

The tert-butylation of phenols is an industrially significant reaction for producing antioxidants and other chemical intermediates. this compound is an effective catalyst for this transformation. For example, the tert-butylation of 2,4-dimethylphenol can yield 2,4-dimethyl-6-tert-butylphenol with high efficiency under optimized conditions.

The reaction typically involves phenol and isobutene, yielding products such as 2-tert-butyl phenol, 4-tert-butyl phenol, and 2,4-di-tert-butyl phenol. capes.gov.br The selectivity of the reaction can be influenced by reaction conditions and the specific catalyst used. whiterose.ac.uk In addition to direct alkylation, trans-tert-butylation reactions can occur. Phenols with a free ortho position can be alkylated by ortho-tert-butyl-phenols in the presence of this compound at temperatures between 120°C and 170°C. researchgate.net This demonstrates the catalyst's role in facilitating the transfer of tert-butyl groups between phenolic molecules. researchgate.net

This compound is also utilized as a catalyst in prenylation reactions, such as geranylation. Its stability makes it a suitable choice for selective geranylation and digeranylation processes. In a study involving the reaction of 1,4-hydroquinone with geraniol (B1671447) at high temperatures using this compound as the catalyst, a monogeranylated hydroquinone (B1673460) was obtained with a 40% yield. mdpi.comresearchgate.net The reaction also produced a mixture of digeranylated quinones in a 27% yield. mdpi.comresearchgate.net This highlights the catalyst's ability to facilitate both mono- and di-alkylation with complex olefins like geraniol.

Tert-butylation of Phenols

Hydroalkoxylation Reactions

This compound has been effectively employed as a catalyst in hydroalkoxylation reactions, which involve the addition of alcohols to alkenes. This process is particularly useful for synthesizing oxygen-containing heterocyclic compounds. At elevated temperatures, this compound facilitates the intramolecular hydroalkoxylation of dienes, leading to the efficient formation of coumaran derivatives. acs.org The catalyst's role is crucial in promoting the tandem C-C and C-O bond formations required for the cyclization process. acs.org Studies have shown that aluminum-catalyzed hydroalkoxylation provides a straightforward and rapid method for accessing coumarans and other oxygen heterocycles. acs.org

Hydroboration of Carbonyl Compounds and Alkenes

Aluminum complexes, including those with phenoxide ligands, are active catalysts for the hydroboration of unsaturated bonds. The hydroboration of carbonyl compounds like aldehydes and ketones using aluminum-based catalysts proceeds efficiently under mild conditions. d-nb.infonih.gov Certain well-defined aluminum monohydride compounds have demonstrated high catalytic activity and chemoselectivity, preferentially reducing aldehydes over ketones. d-nb.infonih.gov The proposed mechanism for carbonyl hydroboration involves the formation of an aluminum hydride as the active catalytic species. This hydride inserts into the C=O bond, forming an aluminum alkoxide intermediate, which then undergoes a σ-bond metathesis with a boron source like pinacolborane (HBpin) to yield the product and regenerate the catalyst. d-nb.info

In addition to carbonyls, aluminum catalysts are effective for the hydroboration of alkenes. d-nb.inforesearchgate.neted.ac.uk Simple, commercially available aluminum hydride precatalysts can be used to catalyze the hydroboration of a variety of alkenes with good functional group tolerance. researchgate.neted.ac.uk The proposed catalytic cycle for alkene hydroboration involves an initial hydroalumination of the alkene to generate an alkyl aluminum species. This intermediate then undergoes σ-bond metathesis with HBpin, which drives the turnover of the cycle by forming the alkyl boronic ester and regenerating the aluminum hydride catalyst. researchgate.neted.ac.uk

CO₂ Insertion Reactions

This compound derivatives have emerged as effective catalysts for the chemical fixation of carbon dioxide (CO₂), particularly in its reaction with epoxides to form cyclic carbonates. researchgate.netrsc.orgrevmaterialeplastice.roacs.org This transformation is a 100% atom-economical and green reaction that converts CO₂ into value-added chemicals. nih.gov Aluminum complexes supported by amino-triphenolate or salen-type ligands show high activity, often in combination with a co-catalyst like a quaternary ammonium (B1175870) salt. researchgate.netacs.org

Dinuclear this compound complexes have been specifically developed for the cycloaddition of CO₂ to epoxides. acs.orgnih.govresearchgate.net The catalytic activity can be tuned by modifying the ligands attached to the aluminum center. acs.org For instance, dinuclear complexes with a pendant amine group showed higher activity than those with an ether group. acs.org Research using in-situ spectroscopy has revealed a surprisingly facile insertion of CO₂ into metal-phenoxide bonds, which is a key step in the catalytic cycle. researchgate.net The mechanism is believed to involve the activation of the epoxide by the Lewis acidic aluminum center, followed by a nucleophilic attack that opens the ring. The resulting aluminum alkoxide then reacts with CO₂, inserting it into the aluminum-oxygen bond to form a metal carbonate species, which subsequently cyclizes to release the cyclic carbonate product and regenerate the catalyst. d-nb.info

Polymerization Catalysis

Aluminum phenoxides are widely recognized as initiators and catalysts in polymerization reactions, most notably in the ring-opening polymerization of various cyclic monomers.

Ring-Opening Polymerization (ROP)

The catalytic activity of this compound complexes in ring-opening polymerization (ROP) allows for the synthesis of biodegradable aliphatic polyesters and polyethers, which have significant applications in medical and environmental fields. mdpi.comresearchgate.net

This compound-based catalysts are versatile, capable of polymerizing a range of cyclic monomers including epoxides, lactones, and lactides. tandfonline.com The reactivity and effectiveness of the catalyst can be finely tuned by modifying the steric and electronic properties of the phenoxide ligands and other supporting ligands. mdpi.comresearchgate.net

Epoxides: Aluminum porphyrin complexes with a phenoxide axial ligand have been shown to initiate the rapid polymerization of epoxides. oup.comcapes.gov.br The reactivity of this compound towards epoxides is generally high, leading to the formation of polyethers with controlled molecular weights. oup.com

Lactones: Various aluminum complexes with phenoxide-containing ligands, such as salicylaldiminato, amine-bis(phenolate), and scorpionate ligands, are active catalysts for the ROP of lactones like ε-caprolactone (CL). mdpi.comresearchgate.netnsf.gov These polymerizations can proceed in a living manner, affording polyesters with high molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

Lactides: The ROP of lactide (LA), including rac-lactide, is effectively catalyzed by aluminum complexes featuring phenoxy-amine, phenoxy-imine, and benzotriazole (B28993) phenoxide ligands. rsc.orgtandfonline.comresearchgate.netrsc.org These systems can produce polylactide (PLA) in a well-controlled fashion, with some catalysts exhibiting moderate to high stereoselectivity, yielding isotactically-biased or heterotactic PLA. rsc.orgresearchgate.net

The table below summarizes the performance of selected this compound-based catalysts in the ROP of different cyclic monomers.

| Catalyst System | Monomer | Conditions | Result (Polymer Mₙ, PDI) | Source |

| [(t-BuBTP)₂Al(NMe₂)] | L-LA | Toluene (B28343), 80°C | Mₙ = 16,100 g/mol , PDI = 1.10 | rsc.org |

| {[3a]Al(μ₂-OCH₂Ph)}₂ | rac-LA | Toluene, 70°C | Mₙ = 19,400 g/mol , PDI = 1.05 | nih.gov |

| MeAl(O₂NMe) / BnOH | ε-CL | Toluene, 25°C | Mₙ = 25,600 g/mol , PDI = 1.14 | researchgate.net |

| (TPP)AlOPh | Epoxide | CDCl₃, r.t. | Rapid polymerization | oup.com |

| Aluminum-L1 / PhCH₂OH | rac-LA | 70°C | Well-controlled PLA, moderate isotactic bias | researchgate.net |

The generally accepted mechanism for the ring-opening polymerization of cyclic esters catalyzed by aluminum complexes is the coordination-insertion mechanism. mdpi.comnih.gov The process is typically initiated by an aluminum alkoxide species, which can be the this compound itself or, more commonly, an alkoxide formed in situ by the reaction of an aluminum alkyl or amide precursor with an alcohol (often benzyl (B1604629) alcohol, which acts as a co-initiator). researchgate.netnih.gov

The key steps of the mechanism are:

Coordination: The carbonyl oxygen of the cyclic monomer coordinates to the Lewis acidic aluminum center of the active catalyst. mdpi.com

Insertion: The coordinated monomer is then inserted into the aluminum-alkoxide (Al-OR) bond. This step involves the nucleophilic attack of the alkoxide group on the carbonyl carbon (for lactones/lactides) or a methylene (B1212753) carbon (for epoxides) of the monomer. mdpi.comnih.gov

Ring-Opening: The insertion leads to the cleavage of the monomer ring. For cyclic esters like lactones and lactides, the acyl-oxygen bond is typically cleaved, resulting in the extension of the polymer chain by one monomer unit and the formation of a new aluminum alkoxide propagating species. nih.gov

Propagation: The newly formed aluminum alkoxide end-group can then coordinate and react with subsequent monomer molecules, allowing the polymer chain to grow. iaamonline.org

This mechanism allows for a high degree of control over the polymerization, and when the rate of initiation is fast and competitive with the rate of propagation, polymers with narrow molecular weight distributions (low PDI) can be obtained, which is characteristic of a living polymerization. iaamonline.orgacs.org

Mechanism of Polymerization Initiation

Ring-Opening Copolymerization (ROCOP) of Cyclic Monomers with CO₂

This compound derivatives have emerged as effective catalysts for the ring-opening copolymerization (ROCOP) of cyclic monomers, such as epoxides, with carbon dioxide (CO₂). rsc.orgrsc.org This process is a chemically significant route to producing polycarbonates and cyclic carbonates, which can be biodegradable. The aluminum center acts as a Lewis acid, activating the epoxide monomer for nucleophilic attack.

In these reactions, aluminum-salen type complexes and other amine-phenolate systems are frequently employed. rsc.orgresearchgate.net For instance, certain N-morpholinyl amine-phenolate aluminum complexes have shown catalytic activity in the copolymerization of cyclohexene (B86901) oxide (CHO) and CO₂, yielding copolymers with both ether and carbonate linkages. rsc.org Similarly, bimetallic aluminum complexes with benzotriazole phenoxide (BTP) ligands are active catalysts for the coupling of CO₂ with propylene oxide, producing propylene carbonate, particularly when used with a co-catalyst like n-Bu₄NBr. rsc.org

The efficiency of these catalyst systems allows the reaction to proceed under relatively mild conditions. Research has demonstrated that binary catalyst systems, combining half-salen aluminum compounds with a quaternary phosphonium (B103445) salt, can effectively catalyze the ROCOP of CO₂ and epoxides. researchgate.net This highlights the tunability of the catalyst system to achieve desired reactivity and product selectivity between polycarbonate and cyclic carbonate.

Applications in Biodegradable Polymer Synthesis

A primary application of this compound catalysts is in the synthesis of biodegradable polymers, particularly aliphatic polyesters. These materials are of great interest for biomedical applications and as environmentally friendly plastics. mdpi.comresearchgate.net The most common method employed is the ring-opening polymerization (ROP) of cyclic esters like lactide (LA), ε-caprolactone (CL), and β-butyrolactone (BBL). mdpi.comacs.org

Aluminum complexes based on salen or other multidentate amine-phenolate ligands are highly effective initiators for these polymerizations. mdpi.comrsc.org They allow for a controlled polymerization process, which is crucial for obtaining polymers with the desired properties, such as target molecular weight and high end-group fidelity, which are important for medical-grade materials. mdpi.com

Examples of biodegradable polymers synthesized using these catalysts include:

Poly(lactic acid) (PLA): Derived from the ROP of lactide, PLA is one of the most widely used biodegradable polymers. This compound catalysts, including those with hydrazine-bridging Schiff base ligands, can initiate this polymerization. researchgate.net

Poly(ε-caprolactone) (PCL): Aluminum salen complexes are active in the ROP of ε-caprolactone, producing PCL with controlled molecular weights. mdpi.com

Poly(hydroxybutyrate) (PHB): A five-coordinated diphenoxyimine aluminum complex has been shown to catalyze the ROP of rac-β-butyrolactone to produce the biodegradable polyester (B1180765) PHB in a highly controlled manner. acs.org

These catalysts are also capable of producing copolymers, such as random copolymers from rac-β-butyrolactone and L-lactide, further expanding the range of accessible biodegradable materials. acs.org

Factors Influencing Catalytic Activity in Polymerization

Electronic Effects:

The Lewis acidity of the aluminum center is a critical factor. Electron-withdrawing substituents on the phenoxide rings increase the Lewis acidity of the aluminum, which generally leads to higher catalytic activity. pnas.org This enhanced acidity facilitates the coordination and activation of the monomer. For instance, in lactide polymerization using salen-Al initiators, high activities are favored by electron-withdrawing groups on the phenoxy donor. pnas.org

Steric Effects:

The steric bulk of the ligands plays a dual role. Bulky substituents, particularly in the ortho position of the phenoxide rings, can hinder the approach of the monomer to the catalytic center, thereby slowing down the polymerization rate. pnas.orgiaamonline.org

However, these same steric constraints can be beneficial for controlling the stereoselectivity of the polymerization. For racemic monomers like lactide, sterically demanding ortho-phenoxy groups can favor isoselectivity, leading to polymers with a more regular microstructure. mdpi.com

The nature of the bridge in chelating ligands (like salen) also impacts activity. Flexible linkers, such as a three-carbon chain between the imine donors, can enhance polymerization rates compared to more rigid backbones. pnas.org

Ancillary Ligands and Reaction Conditions:

The type of initiating group on the aluminum (e.g., alkoxide vs. amide) influences the initiation step of the polymerization. rsc.org The addition of an alcohol co-catalyst is often essential for initiating polymerization with certain phenoxy-imine aluminum complexes. mdpi.com

The nature of the central metal ion and the ligands coordinated to it greatly influence the catalytic properties. researchgate.net For example, in heterobimetallic aluminate complexes with bulky phenoxide ligands, the choice of the alkali metal can affect the catalytic behavior. rsc.org

The table below summarizes key factors influencing catalytic performance.

| Factor | Influence on Catalytic Activity | Example |

| Electronic Effects | Electron-withdrawing groups on phenoxide increase activity. | Halide-substituted phenoxides show greater polymerization rates than unsubstituted ones. pnas.org |

| Steric Hindrance | Bulky ortho-substituents on phenoxide decrease the polymerization rate. | Replacing ortho-protons with bulky groups can slow lactide polymerization significantly. pnas.org |

| Ligand Backbone | Flexible backbones in chelating ligands can enhance activity. | A C3-alkylene linker in salen-type catalysts is more beneficial for the rate than a C2 linker. pnas.org |

| Initiating Group | The presence of an alcohol co-catalyst can be crucial for initiation. | Some phenoxy-imine-Al complexes require an alcohol to start polymerization. mdpi.com |

This table is generated based on data from research findings.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic structure and reactivity of aluminum phenoxide and its derivatives. These computational methods provide valuable insights into various aspects of the compound's behavior, from its fundamental properties to its role in complex catalytic processes.

Analysis of Charge Distribution and Lewis Acidity

DFT calculations are instrumental in analyzing the charge distribution within the this compound molecule. These calculations reveal the partial positive charge on the aluminum center and the negative charge on the oxygen of the phenoxide ligand, confirming the Lewis acidic nature of the aluminum atom and the nucleophilic character of the phenoxide group. The electron-withdrawing nature of the phenoxide ligands enhances the Lewis acidity of the aluminum center compared to aluminum alkoxides. cdnsciencepub.com This heightened Lewis acidity is a key factor in the catalytic activity of this compound, as the aluminum center can effectively activate substrates by accepting electron density. mdpi.com

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, further quantifies this charge distribution and highlights the significant role of the dipole in the Al-Cl covalent bonding (in related aluminum chloride systems) in facilitating proton-transfer processes. researchgate.net Theoretical studies on related aluminum complexes, such as those with α,β-unsaturated carbonyl and nitrile compounds, have also utilized computational methods to understand the electronic effects of complexation. cdnsciencepub.com

Prediction of Reactivity in Catalytic Cycles

DFT calculations are pivotal in predicting the reactivity of this compound in various catalytic cycles. By modeling the potential energy surface of a reaction, researchers can identify the most probable reaction pathways and predict the efficiency of the catalyst. For instance, in the context of phenolic alkylation, DFT simulations at the B3LYP/6-31G* level can correlate the electronic effects of substituents on the phenoxide ring with the catalytic activity in reactions like tert-butylation.

Furthermore, DFT has been employed to understand the mechanism of polymerization reactions catalyzed by aluminum complexes. For example, in the ring-opening polymerization of ε-caprolactone catalyzed by aluminum-salen complexes, DFT has been used to elucidate the reaction mechanism and explain the origins of rate enhancement observed with certain catalyst modifications. umn.edu The theory can also predict the catalytic activity for other transformations, such as the hydroboration of carbonyl compounds and the copolymerization of CO2. d-nb.info

Transition State Analysis and Energy Barriers

A crucial application of DFT in catalysis is the analysis of transition states and the calculation of associated energy barriers. This information is vital for understanding reaction kinetics and mechanisms. DFT calculations can map out the entire reaction coordinate, identifying the structures of transition states and intermediates. For example, in the context of olefin epoxidation catalyzed by grafted Al(III)-calix researchgate.netarene complexes, DFT calculations have been used to determine the activation barriers for both open and closed catalyst forms. pnas.org

In the carboxymethylation of alcohols using dimethyl carbonate catalyzed by aluminum chloride, a related Lewis acid, DFT studies have shown that the activation energies for the catalyzed pathways are significantly lower than for the uncatalyzed reaction. researchgate.net The geometry of the transition states identified through these calculations provides detailed insights into the reaction mechanism. researchgate.net Similarly, for the decomposition of N2O over binuclear Cu-ZSM-5, DFT has been used to calculate the energy barrier of the transition state. mdpi.com

Study of Electronic Properties and Molecular Orbitals (HOMO/LUMO)

The electronic properties of this compound, particularly the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical to understanding its reactivity and optical properties. DFT calculations are extensively used to determine these properties. nycu.edu.tw

For aluminum complexes with 8-hydroxyquinoline (B1678124) ligands, a system analogous to this compound, studies have shown that the HOMO is predominantly localized on the phenoxide part of the ligand, while the LUMO is centered on the pyridyl ring. researchgate.netwayne.edu This separation of the frontier orbitals has important implications for the compound's use in electronic devices. In aluminum (III) bis(2-methyl-8-quninolinato)-4-phenylphenolate (BAlq), the HOMO is mainly localized on the 4-phenylphenol (B51918) ligand, and the LUMO is on the 2-methyl-8-hydroxyquinoline ligands. nycu.edu.tw

The energy gap between the HOMO and LUMO (E_g) is a key parameter that influences the electronic behavior of the molecule. For instance, in Al12Si12 nanocages, the HOMO-LUMO energy level is primarily composed of the 3p orbitals of the silicon and aluminum atoms. frontiersin.org

Investigation of Substitution Effects on Electronic Structure

DFT is an invaluable tool for systematically investigating how substituents on the phenoxide ring affect the electronic structure and, consequently, the reactivity of this compound. By introducing different electron-donating or electron-withdrawing groups at various positions on the aromatic ring, researchers can computationally predict the resulting changes in electronic properties.

Studies on substituted tris-(8-hydroxyquinoline) aluminum (Alq3), a related class of compounds, have shown that electron-withdrawing nitrogen substitution on the phenoxide moiety lowers the HOMO level. aip.org This can be beneficial in applications like organic photovoltaic cells where it can block photogenerated excitons. aip.org Conversely, electron-donating groups can raise the HOMO energy. These computational findings are supported by experimental observations where substitution at the 5 and 7 positions of the 8-hydroxyquinoline ligand leads to a simultaneous lowering of both HOMO and LUMO energies. researchgate.net DFT calculations have also been used to study the effect of substituents on the reaction enthalpies of various steps in the antioxidant action of phenols. acs.org

Quantum Mechanics Calculations for Reaction Mechanisms

Quantum mechanics (QM) calculations, often in the form of QM/MM (Quantum Mechanics/Molecular Mechanics) methods, provide a powerful approach to studying reaction mechanisms involving this compound and related compounds within a more complete and realistic environment. These methods treat the reactive core of the system with a high level of quantum mechanical theory, while the surrounding environment (like a solvent or a protein) is described using classical molecular mechanics.

This approach has been successfully applied to understand the hydroxylation of phenol (B47542) by the enzyme phenol hydroxylase. acs.org In this study, a QM/MM model supported a mechanism where phenol is first deprotonated, and the resulting phenolate (B1203915) is then hydroxylated via an electrophilic aromatic substitution. acs.org The calculated activation energies from these models showed a strong correlation with experimental reaction rates, validating the computational approach. acs.org

QM methods, including DFT, have also been instrumental in elucidating the mechanisms of various organometallic reactions. acs.org For instance, in the hydroboration of carbonyl compounds catalyzed by an aluminum complex, QM calculations revealed a mechanism involving the initial transfer of a hydride from the catalyst to the substrate. d-nb.info These computational studies can often correct or refine proposed mechanisms, as seen in cases where different research groups have put forward conflicting mechanistic pathways for the same reaction. d-nb.info

The table below presents a summary of theoretical and computational findings for this compound and related systems.

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3LYP/6-31G*) | This compound | Correlated substituent effects with catalytic activity in tert-butylation reactions. | |

| DFT | Tris-(8-hydroxyquinoline) aluminum (Alq3) derivatives | Nitrogen substitution on the phenoxide moiety lowers the HOMO level. | aip.org |

| DFT | Aluminum (III) bis(2-methyl-8-quninolinato)-4-phenylphenolate (BAlq) | HOMO is localized on the 4-phenylphenol ligand, LUMO on the 2-methyl-8-hydroxyquinoline ligands. | nycu.edu.tw |

| DFT | Grafted Al(III)-calix researchgate.netarene complexes | Calculated activation barriers for olefin epoxidation. | pnas.org |

| DFT | Aluminum chloride catalyzed carboxymethylation of octanol | Catalyzed pathways have significantly lower activation energies than uncatalyzed pathways. | researchgate.net |

| QM/MM | Phenol Hydroxylase | Supported an electrophilic aromatic substitution mechanism for phenol hydroxylation. | acs.org |

| QM (DFT) | Aluminum-catalyzed hydroboration of carbonyls | Elucidated a mechanism involving hydride transfer from the catalyst. | d-nb.info |

Inverse Molecular Design for Functional Molecules

Inverse molecular design represents a paradigm shift from traditional trial-and-error discovery, instead defining a desired function and using computational methods to identify or create a molecule that performs it. This approach is particularly powerful for developing functional molecules based on this compound and its derivatives, where subtle structural modifications can lead to significant changes in chemical and electronic properties.

Computational strategies, primarily centered around Density Functional Theory (DFT), are employed to navigate vast chemical spaces and predict molecular performance. nih.govresearchgate.netchemrxiv.org By establishing relationships between structure and activity, these methods can screen libraries of potential candidates or even generate novel molecular structures optimized for a specific task. chemrxiv.orgacs.org

Research Findings in CO₂ Capture

A significant application of inverse molecular design has been in developing phenoxide-based sorbents for aqueous direct air capture (DAC) of CO₂. nih.govpnas.org In this context, both alkoxides and phenoxides were identified as more suitable than traditional amines due to their favorable 1:1 capture stoichiometry and greater tolerance to water. nih.govresearchgate.net

Initial DFT calculations revealed a linear scaling relationship (LSR) that generally governs these systems: a stronger binding affinity for CO₂ (higher pK_CO₂) correlates with a higher basicity (pK_a). pnas.org While effective, high basicity can lead to undesirable protonation by water, reducing efficiency. The goal of inverse design, therefore, was to discover "off-LSR" candidates that could break this correlation, exhibiting strong CO₂ binding at a lower pK_a. nih.govchemrxiv.org

A genetic algorithm was applied to search the chemical space of substituted phenoxides. nih.govresearchgate.netchemrxiv.org This computational search successfully identified several promising candidates. The most effective molecules featured bulky ortho substituents on the phenoxide ring. nih.govpnas.org These bulky groups force the CO₂ adduct into a perpendicular configuration relative to the aromatic ring. In this geometry, the phenoxide binds CO₂ and a proton using different molecular orbitals, which effectively decouples the pK_CO₂ and pK_a values. nih.govresearchgate.net The predictions from this inverse design framework were subsequently validated by experimental results. nih.govpnas.org

Research Findings in Catalysis and Electronics

Inverse design principles and computational screening have also been applied to tailor aluminum complexes for catalysis and electronic applications.

In the realm of polymerization catalysis, a "framework distortion energy" (FDE) hypothesis was used to computationally screen a series of aluminum complexes for their activity in the ring-opening polymerization of ε-caprolactone. acs.org This screening method predicted that an {N,N,N,N}-aluminum complex featuring a bis-indolide Schiff-base ligand would be a particularly efficient catalyst. Subsequent experimental synthesis and testing confirmed this computational prediction. acs.org

For applications in organic electronics, DFT has been used to guide the design of tris-(8-hydroxyquinoline) aluminum (Alq₃) derivatives for use as exciton (B1674681) blocking layers (EBLs) in organic photovoltaic cells. aip.org Alq₃ contains a phenoxide-like moiety. Theoretical studies showed that systematic substitutions could precisely tune the molecule's electronic properties. aip.org Key findings from these computational investigations are summarized in the table below.

| Compound Derivative | Substitution Site | Substituent | Predicted Effect | Reference |

|---|---|---|---|---|

| Alq₃ Derivative | Phenoxide Moiety | Electron-Withdrawing Nitrogen | Lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing exciton blocking. | aip.org |

| AlmND₃ | Pyridine Moiety | Methyl Group | Reduces electron reorganization energy, leading to higher electron mobility while keeping the HOMO level nearly intact. | aip.org |

These studies demonstrate how computational design can systematically alter specific molecular orbitals. For instance, substitutions on the phenoxide ring of Alq₃ predominantly modulate the HOMO, while changes to the pyridyl-side affect the Lowest Unoccupied Molecular Orbital (LUMO). This allows for the targeted design of molecules with specific electronic functionalities. aip.org

Applications in Advanced Materials Science Research

Precursor for Alumina (B75360) Catalyst Supports

Aluminum phenoxide, an aluminum alkoxide, serves as a crucial starting material for producing high surface area alumina (Al₂O₃) catalyst supports. researchgate.netresearchgate.net These supports are vital in various industrial catalytic processes, including hydrocracking and Fischer-Tropsch synthesis. researchgate.netresearchgate.net The synthesis of these supports often involves the hydrolysis of aluminum alkoxides, such as this compound, through methods like the sol-gel process. ijcce.ac.irscirp.org

The properties of the resulting alumina support, such as specific surface area and pore size distribution, can be tailored by the choice of the aluminum alkoxide precursor. researchgate.net For instance, different aluminum alkoxides (ethoxide, isopropoxide, sec-butoxide) have been shown to yield γ-alumina with varying surface areas and pore structures. researchgate.net While many studies focus on simpler alkoxides, this compound is recognized for its role in creating these critical catalytic materials. researchgate.net The general process involves the controlled hydrolysis of the alkoxide, followed by calcination to form the desired alumina phase, often γ-Al₂O₃, which is prized for its high surface area and stability at typical catalytic temperatures. ijcce.ac.irmdpi.com